molecular formula C9H7NO2 B2588993 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE CAS No. 2377033-28-6

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE

Cat. No.: B2588993
CAS No.: 2377033-28-6
M. Wt: 161.16
InChI Key: ISZMTZQOKCCAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE is a heterocyclic compound that contains a pyridine ring with an aldehyde group at the 3-position and a prop-2-yn-1-yl substituent at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light . This reaction does not require an external photosensitizer and proceeds under mild conditions, yielding the desired formamides in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of mild reaction conditions and the avoidance of hazardous reagents, are likely to be applied in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE is unique due to its specific substitution pattern and the presence of both an aldehyde group and a prop-2-yn-1-yl group

Properties

IUPAC Name

2-oxo-1-prop-2-ynylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-5-10-6-3-4-8(7-11)9(10)12/h1,3-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZMTZQOKCCAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC=C(C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.